7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid
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Overview
Description
7,7-Difluoro-3-oxospiro[3It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with a carboxylic acid group and two fluorine atoms at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled temperature and pressure conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone group and subsequent carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.
Scientific Research Applications
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and stability. The spirocyclic structure also contributes to its unique reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-oxospiro[3.5]octane-1-carboxylic acid: Similar structure but with an octane ring instead of a nonane ring.
7,7-Difluoro-3-oxospiro[3.5]decane-1-carboxylic acid: Similar structure but with a decane ring instead of a nonane ring.
Uniqueness
7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of two fluorine atoms at the 7th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2648941-92-6 |
---|---|
Molecular Formula |
C10H12F2O3 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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